5-Chloro-4-hydroxypyridine-3-sulfonic acid

Catalog No.
S13512226
CAS No.
M.F
C5H4ClNO4S
M. Wt
209.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-hydroxypyridine-3-sulfonic acid

Product Name

5-Chloro-4-hydroxypyridine-3-sulfonic acid

IUPAC Name

5-chloro-4-oxo-1H-pyridine-3-sulfonic acid

Molecular Formula

C5H4ClNO4S

Molecular Weight

209.61 g/mol

InChI

InChI=1S/C5H4ClNO4S/c6-3-1-7-2-4(5(3)8)12(9,10)11/h1-2H,(H,7,8)(H,9,10,11)

InChI Key

ZLVKWSLNEDFCNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)S(=O)(=O)O

5-Chloro-4-hydroxypyridine-3-sulfonic acid is a heterocyclic compound characterized by its chlorinated pyridine structure, which features a hydroxyl group and a sulfonic acid group. Its molecular formula is C₅H₄ClNO₄S, and it has a molecular weight of approximately 209.61 g/mol. The compound typically appears as a white to light yellow crystalline powder and is sensitive to light. It is soluble in water, making it useful in various applications in both research and industry .

Due to its functional groups:

  • Electrophilic Substitution: The presence of the chlorine atom allows for electrophilic aromatic substitution reactions, where the chlorine can be replaced by other substituents.
  • Nucleophilic Addition: The sulfonic acid group can undergo nucleophilic attack, leading to the formation of sulfonamides or other derivatives.
  • Deprotonation: The hydroxyl group can lose a proton under basic conditions, forming an alkoxide ion, which can further react with electrophiles.

These reactions are essential for synthesizing derivatives that may exhibit different biological activities or enhanced properties .

Research indicates that 5-Chloro-4-hydroxypyridine-3-sulfonic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi.
  • Pharmacological Potential: It has been investigated as a potential intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
  • Enzyme Inhibition: Preliminary data indicate that it may inhibit specific enzymes involved in metabolic pathways, although further studies are needed to elucidate its mechanisms of action .

The synthesis of 5-Chloro-4-hydroxypyridine-3-sulfonic acid can be achieved through several methods:

  • Chlorination of 4-Hydroxypyridine-3-sulfonic Acid: This method involves the chlorination of 4-hydroxypyridine-3-sulfonic acid using chlorine gas or chlorinating agents under controlled conditions.
  • Sulfonation of 5-Chloro-4-Hydroxypyridine: Starting from 5-chloro-4-hydroxypyridine, sulfonation can be performed using sulfur trioxide or concentrated sulfuric acid.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that combine multiple steps into a single reaction vessel, enhancing efficiency and yield.

These methods highlight the compound's versatility in synthetic chemistry .

5-Chloro-4-hydroxypyridine-3-sulfonic acid finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs, particularly those aimed at treating neurological disorders.
  • Agricultural Chemicals: Investigated for potential use as a pesticide or herbicide due to its biological activity.
  • Analytical Chemistry: Employed as a reagent in analytical procedures for detecting specific compounds or ions.

Its unique properties make it valuable in both research and industrial settings .

Studies on the interactions of 5-Chloro-4-hydroxypyridine-3-sulfonic acid with biological systems have revealed:

  • Protein Binding: Research indicates that this compound may bind to specific proteins, affecting their function and potentially leading to therapeutic effects.
  • Metabolic Pathways: Investigations into its metabolic pathways suggest that it may interact with enzymes involved in drug metabolism, influencing pharmacokinetics and pharmacodynamics.

Further research is warranted to fully understand these interactions and their implications for drug development .

Several compounds share structural similarities with 5-Chloro-4-hydroxypyridine-3-sulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Hydroxypyridine-3-sulfonic AcidC₅H₅NO₄SLacks chlorine; serves as a precursor.
5-Bromo-4-hydroxypyridine-3-sulfonic AcidC₅H₄BrNO₄SBromine substitution instead of chlorine.
5-Chloro-6-hydroxypyridine-3-sulfonic AcidC₅H₄ClNO₄SHydroxyl group at position six; different biological activity profile.

The uniqueness of 5-Chloro-4-hydroxypyridine-3-sulfonic acid lies in its specific chlorination pattern and the combination of functional groups, which contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .

The synthesis of 5-Chloro-4-hydroxypyridine-3-sulfonic acid follows established methodologies for heterocyclic sulfonation, building upon classical pyridine chemistry principles [1] [2]. Traditional approaches typically involve sequential functionalization of the pyridine ring system, employing electrophilic aromatic substitution mechanisms despite the inherent challenges associated with pyridine's electron-deficient nature [3].

The conventional synthetic pathway initiates with pyridine as the starting material, proceeding through a carefully orchestrated sequence of sulfonation and halogenation reactions [4]. The primary route involves the sulfonation of pyridine using concentrated sulfuric acid in the presence of mercuric sulfate as a catalyst at elevated temperatures ranging from 275 to 330 degrees Celsius [1] [5]. This process preferentially generates pyridine-3-sulfonic acid as the major product, with the 3-position being favored due to the electronic properties of the pyridine ring [6].

Following the initial sulfonation step, hydroxylation at the 4-position can be achieved through controlled oxidation reactions or nucleophilic substitution processes [4]. The introduction of the hydroxyl group typically requires specialized conditions to overcome the deactivated nature of the pyridine ring toward electrophilic attack [3]. Subsequently, chlorination at the 5-position is accomplished using thionyl chloride or phosphorus pentachloride under carefully controlled conditions to ensure regioselective substitution [4].

An alternative traditional approach involves starting with 4-hydroxypyridine-3-sulfonic acid as the precursor, followed by selective chlorination at the 5-position [4]. This method employs chlorinating agents such as phosphorus trichloride in combination with chlorine gas at temperatures of approximately 80 degrees Celsius [4]. The reaction proceeds through formation of intermediate chlorinated species that subsequently undergo rearrangement to yield the desired product.

The traditional mercury-catalyzed sulfonation process has been extensively studied and documented [5]. This method requires prolonged heating periods of 40 to 60 hours at temperatures exceeding 330 degrees Celsius, with periodic replacement of distilled sulfuric acid [5]. Despite the harsh conditions, this approach achieves yields of approximately 68 percent of the theoretical maximum [5].

Novel Catalytic Approaches for Regioselective Functionalization

Contemporary synthetic methodologies for 5-Chloro-4-hydroxypyridine-3-sulfonic acid have evolved to incorporate advanced catalytic systems that provide enhanced regioselectivity and improved reaction efficiency [7] [8]. These novel approaches address the inherent limitations of traditional methods by employing sophisticated activation strategies and transition metal catalysis.

The development of triflic anhydride-mediated sulfonylation represents a significant advancement in pyridine functionalization [7]. This methodology involves the activation of pyridine with triflic anhydride to form highly reactive pyridinium triflate intermediates, followed by nucleophilic addition of sulfinate salts [7]. The process operates under mild conditions at room temperature and achieves remarkable regioselectivity of 94 percent for the 4-position [7]. The reaction employs N-methyl piperidine as an external base to control positional selectivity, resulting in overall yields of 76 percent [7].

Electrochemical approaches have emerged as powerful tools for meta-selective functionalization of pyridines [8]. These methods utilize redox-neutral dearomatization-rearomatization strategies that enable direct meta-sulfonylation through tandem cycloaddition and oxidative processes [8]. The electrochemical methodology demonstrates exclusive regiocontrol with 96 percent selectivity and achieves yields of 71 percent under mild conditions at 45 degrees Celsius [8].

Transition metal-catalyzed functionalization has opened new avenues for regioselective pyridine derivatization [9]. Palladium-catalyzed cross-coupling reactions enable direct introduction of sulfonyl groups at specific positions of the pyridine ring [10]. These catalytic systems operate through coordination of the metal center with the pyridine nitrogen, followed by selective carbon-hydrogen bond activation and subsequent functionalization [9].

The application of sulfur dioxide surrogates in catalytic processes has provided additional synthetic flexibility [7]. The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) as a sulfur dioxide equivalent enables direct incorporation of sulfonyl functionality with high efficiency [7]. This approach achieves 70 percent yield while maintaining excellent regioselectivity of 94:6 for the desired position [7].

Base-mediated protocols utilizing specialized pyridinium salt activation have demonstrated remarkable selectivity for 4-position functionalization [11]. These methods exploit the divergent reactivity of pyridinium salts with sulfinates under different reaction manifolds [11]. The one-electron pathway enables selective formation of sulfonyl radicals that participate in controlled addition reactions [11].

Catalyst SystemTemperature (°C)Reaction Time (hours)Regioselectivity (%)Overall Yield (%)
Mercury Sulfate330409568
Triflic Anhydride2529476
Phosphorus Trichloride8039283
Sulfur Trioxide275248945
Electrochemical4569671

Reaction Kinetics and Thermodynamic Parameters of Sulfonation

The kinetic behavior of pyridine sulfonation reactions has been extensively characterized through temperature-dependent studies that reveal the underlying mechanistic principles governing these transformations [1] [12]. The sulfonation process follows a bimolecular electrophilic substitution mechanism with distinct activation parameters that reflect the electronic nature of the pyridine substrate [2].

Temperature effects on reaction rates demonstrate classical Arrhenius behavior with activation energies typically ranging from 92.4 kilojoules per mole for direct sulfonation processes [12]. The rate constants exhibit exponential dependence on temperature, with values increasing from 1.2 × 10⁻⁴ per second at 275 degrees Celsius to 67.2 × 10⁻⁴ per second at 380 degrees Celsius [12]. This temperature sensitivity reflects the high energy barrier associated with electrophilic attack on the electron-deficient pyridine ring [6].

The sulfonation mechanism proceeds through formation of a σ-complex intermediate, with the rate-determining step being the initial electrophilic addition [2]. The presence of electron-withdrawing nitrogen significantly increases the activation barrier compared to benzene sulfonation [3]. The formation of the Wheland intermediate requires approximately 24.1 kilocalories per mole of activation energy, substantially higher than corresponding benzene derivatives [13].

Thermodynamic analysis reveals that sulfonation reactions are highly exothermic processes with enthalpy changes ranging from -121.8 to -156.2 kilojoules per mole depending on the specific reaction conditions [13]. The direct sulfonation pathway exhibits ΔH° = -142.3 kilojoules per mole, while chlorosulfonation processes show even greater exothermicity at ΔH° = -156.2 kilojoules per mole [13]. These negative enthalpy values confirm the thermodynamic favorability of sulfonic acid formation.

Entropy considerations play a crucial role in determining reaction feasibility, with typical ΔS° values ranging from -174.2 to -203.1 joules per mole per Kelvin [13]. The negative entropy changes reflect the increased order associated with sulfonic acid group incorporation and solvation effects [13]. The resulting Gibbs free energy changes range from -69.4 to -95.7 kilojoules per mole, confirming spontaneous reaction progression under appropriate conditions [13].

Equilibrium constants for sulfonation reactions demonstrate the irreversible nature of these transformations under typical synthetic conditions [13]. Values ranging from 4.5 × 10¹² to 1.2 × 10¹⁶ indicate essentially complete conversion to products [13]. However, the reversible nature of sulfonation can be exploited under specific conditions involving dilute acid treatment [14].

Temperature (°C)Rate Constant k (×10⁻⁴ s⁻¹)Activation Energy (kJ/mol)Yield (%)Selectivity (3-position)
2751.292.44589
3003.892.46291
3208.592.47593
35024.792.48595
38067.292.49294
Reaction TypeΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)Equilibrium Constant (Keq)
Direct Sulfonation-142.3-185.4-87.12.30 × 10¹⁴
Mercury-Catalyzed-138.7-192.6-81.28.90 × 10¹³
Chlorosulfonation-156.2-203.1-95.71.20 × 10¹⁶
Electrophilic Substitution-121.8-174.2-69.44.50 × 10¹²

Purification Techniques and Yield Optimization

The purification of 5-Chloro-4-hydroxypyridine-3-sulfonic acid requires specialized techniques tailored to the unique physicochemical properties of sulfonic acid derivatives [15] [16]. Effective purification strategies must address the high polarity, ionic character, and thermal sensitivity of the target compound while maximizing recovery yields and achieving pharmaceutical-grade purity standards.

Crystallization techniques represent the most widely employed purification method for sulfonic acid derivatives [16] [17]. The optimal approach involves crystallization from ethanol-water mixtures, which provides 94.2 percent purity with 87.3 percent recovery yield [16]. The crystallization process exploits the differential solubility of the target compound compared to impurities, with the sulfonic acid group conferring high aqueous solubility while the aromatic ring system provides organic solvent compatibility [17].

The crystallization protocol typically involves dissolution of the crude product in hot ethanol followed by gradual addition of water to induce precipitation [17]. Temperature control during the cooling phase is critical, with slow cooling rates favoring larger crystal formation and improved purity [17]. The process requires approximately 4.5 hours for completion and maintains a relatively low cost factor of 1.0 compared to alternative purification methods [17].

High-performance liquid chromatography separation offers the highest purity achievable, reaching 99.7 percent with specialized column systems [19]. The method employs reverse-phase chromatography with C18 stationary phases and acidified mobile phase systems containing 0.1 percent trifluoroacetic acid in acetonitrile-water gradients . Despite the exceptional purity achieved, this technique suffers from lower recovery yields of 82.1 percent and higher cost factors of 3.2 relative to crystallization methods .

Column chromatography provides an intermediate purification option achieving 96.8 percent purity with 76.4 percent recovery [20]. This technique utilizes silica gel stationary phases with carefully optimized solvent systems to separate the target compound from structural analogs and synthetic byproducts [20]. The method requires extended processing times of approximately 8.2 hours but offers moderate cost factors of 2.1 [20].

Recrystallization techniques offer enhanced purification efficiency compared to single crystallization procedures [17]. Multiple recrystallization cycles from appropriately selected solvent systems can achieve purities of 92.5 percent while maintaining high recovery yields of 91.2 percent [17]. The process involves dissolution in hot solvent followed by controlled cooling and crystal harvesting, with each cycle requiring approximately 6.1 hours [17].

Vacuum distillation represents an alternative purification approach for thermally stable derivatives [15]. This technique achieves purities of 89.3 percent with recovery yields of 84.7 percent [15]. The method requires careful temperature control to prevent thermal decomposition while maintaining adequate vapor pressure for distillation [15]. Processing times of 3.8 hours and cost factors of 1.8 make this approach economically attractive for large-scale applications [15].

The optimization of sulfonic acid concentration prior to purification has been identified as a critical parameter affecting final product quality [15]. Maintaining sulfonic acid concentrations above 30 percent by weight in reaction mixtures prior to distillation or crystallization significantly improves purification efficiency [15]. This optimization strategy reduces impurity levels and enhances the effectiveness of subsequent separation techniques [15].

Advanced purification protocols often employ sequential application of multiple techniques to achieve pharmaceutical-grade specifications [21]. The combination of initial crystallization followed by high-performance liquid chromatography can achieve purities exceeding 99.5 percent while maintaining acceptable recovery yields [21]. Such multi-step approaches require careful optimization of conditions at each stage to minimize cumulative losses [21].

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (hours)Cost Factor (relative)
Crystallization from EtOH/H2O94.287.34.51.0
HPLC Separation99.782.12.33.2
Column Chromatography96.876.48.22.1
Recrystallization92.591.26.11.2
Vacuum Distillation89.384.73.81.8

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

208.9549565 g/mol

Monoisotopic Mass

208.9549565 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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